molecular formula C10H11NO3 B1380719 1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid CAS No. 1516571-42-8

1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B1380719
CAS RN: 1516571-42-8
M. Wt: 193.2 g/mol
InChI Key: RVSBPEJBKHUQRY-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized using various strategies . For instance, a method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3/c1-6-4-9 (12)8 (10 (13)14)5-11 (6)7-2-3-7/h4-5,7H,2-3H2,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a density of 1.381g/cm3 . The boiling point is 329.6ºC at 760mmHg . The flash point is 153.2ºC .

Scientific Research Applications

Antibacterial Agent Development

This compound has been identified as a potential precursor in the synthesis of antibacterial agents . Its structure is closely related to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. The presence of the cyclopropyl and methyl groups may influence the compound’s ability to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria.

Veterinary Medicine

Due to its structural similarity to known antibacterial compounds, this chemical could be explored for use in veterinary medicine . It might be effective in treating bacterial infections in animals, including fish, potentially aiding in the prevention of disease spread in aquaculture.

Chemotherapeutic Research

The compound’s antibacterial properties suggest it could be used in the development of new chemotherapeutic agents . Research could focus on its efficacy against various bacterial strains and its potential use in combination therapies to combat antibiotic resistance.

Material Preservation

There is potential for this compound to be used in preserving organic materials such as polymers, lubricants, dyes, fibers, leather, paper, and wood . Its antibacterial properties could help prevent the degradation of these materials by microbial action.

Food and Water Safety

The antibacterial nature of this compound could be harnessed to develop treatments for food and water, ensuring safety and extending shelf life by preventing bacterial contamination .

Synthesis of Fluorinated Quinolone Antibacterial Drugs

This compound may serve as an intermediate in the synthesis of fluorinated quinolone antibacterial drugs, such as ciprofloxacin hydrochloride . These drugs are critical in treating serious bacterial infections in humans.

Antimicrobial Agent Design

Research into the design of new antimicrobial agents could benefit from this compound’s structure. It could be modified to enhance its activity or specificity against particular bacterial pathogens .

Pharmaceutical Intermediates

The compound could be used as an intermediate in pharmaceutical manufacturing processes. Its reactivity and functional groups make it a valuable building block for creating a variety of pharmacologically active molecules .

Safety and Hazards

The compound is classified under GHS07 for safety and hazards . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation of dust/vapor and contact with skin and eyes .

Future Directions

While specific future directions for this compound were not found in the search results, it is worth noting that similar compounds have been found to have various biological activities, suggesting potential areas for future research .

Mechanism of Action

properties

IUPAC Name

1-cyclopropyl-6-methyl-4-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-9(12)8(10(13)14)5-11(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSBPEJBKHUQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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1-Cyclopropyl-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid

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